

An In-depth Technical Guide to D-Leucinol (CAS: 53448-09-2)

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Compound of Interest

Compound Name: *D-Leucinol*

Cat. No.: *B2540389*

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Introduction

D-Leucinol, with the CAS number 53448-09-2, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis.^{[1][2][3]} Its enantiomerically pure structure makes it a valuable component in the development of pharmaceuticals, agrochemicals, and other complex molecular architectures.^{[1][2]} This guide provides a comprehensive technical overview of **D-Leucinol**, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its known biological context.

Chemical and Physical Properties

D-Leucinol is a transparent or slightly yellow liquid at room temperature. A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of D-Leucinol

Property	Value	Reference(s)
CAS Number	53448-09-2	
Molecular Formula	C ₆ H ₁₅ NO	
Molecular Weight	117.19 g/mol	
IUPAC Name	(2R)-2-amino-4-methylpentan-1-ol	
Synonyms	(R)-(-)-2-Amino-4-methyl-1-pentanol, D-(-)-Leucinol	
Appearance	Transparent or slightly yellow liquid	
Purity	≥ 97%	

Table 2: Physical and Spectroscopic Properties of D-Leucinol

Property	Value	Reference(s)
Boiling Point	195 - 200 °C	
Density	0.917 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.4496	
Optical Rotation [α] _{20/D}	-4° ± 1° (c=9 in Ethanol)	
Storage Temperature	0 - 8 °C	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **D-Leucinol**. The following tables summarize the expected spectroscopic data.

Table 3: ¹H NMR Spectral Data of L-Leucinol (Reference for D-Leucinol)

Note: The spectrum of **D-Leucinol** is expected to be identical to that of its enantiomer, L-Leucinol.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz	Reference(s)
3.54	dd	1H	H-1a	J = 10.4, 3.8	
3.24	dd	1H	H-1b	J = 10.4, 7.6	
2.90	m	1H	H-2		
1.67	m	1H	H-4		
1.18	m	2H	H-3		
0.93	d	3H	H-5'	J = 6.5	
0.90	d	3H	H-5	J = 6.3	

Table 4: Predicted ^{13}C NMR Spectral Data of D-Leucinol

Chemical Shift (δ) ppm	Carbon Assignment
~67	C-1 (CH_2OH)
~55	C-2 (CHNH_2)
~43	C-3 (CH_2)
~25	C-4 (CH)
~23	C-5' (CH_3)
~22	C-5 (CH_3)

Table 5: FT-IR Spectral Data of D-Leucinol

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350-3200 (broad)	O-H stretch	Alcohol
3400-3250 (broad)	N-H stretch	Primary Amine
2960-2850	C-H stretch	Alkane
1600-1550	N-H bend	Primary Amine
1470-1430	C-H bend	Alkane
1050-1000	C-O stretch	Primary Alcohol

Table 6: Mass Spectrometry Data of D-Leucinol

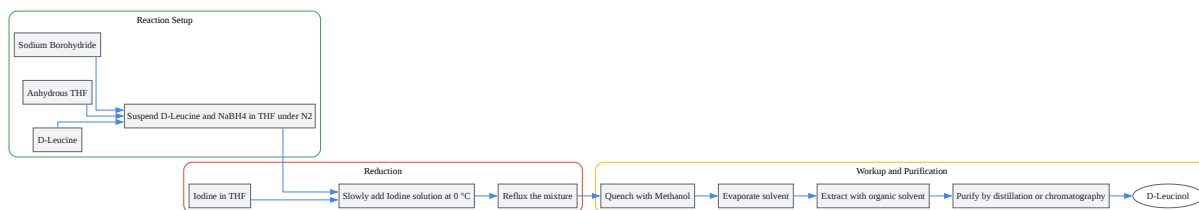
m/z	Relative Intensity (%)	Possible Fragment
117	Low	[M] ⁺ (Molecular Ion)
100	Moderate	[M - NH ₃] ⁺
86	High	[M - CH ₂ OH] ⁺
72	Moderate	[M - C ₂ H ₅ O] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
44	High	[CH ₂ =NH ₂] ⁺

Experimental Protocols

Synthesis of D-Leucinol from D-Leucine

This protocol describes the reduction of the carboxylic acid group of D-leucine to a primary alcohol using a sodium borohydride and iodine reagent system. This method is a safer and more economical alternative to lithium aluminum hydride.

Workflow for the Synthesis of D-Leucinol



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Caption: Workflow for the synthesis of **D-Leucinol** from D-Leucine.

Materials:

- D-Leucine
- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Hydrochloric acid (HCl), 1M
- Sodium hydroxide (NaOH), 1M

- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

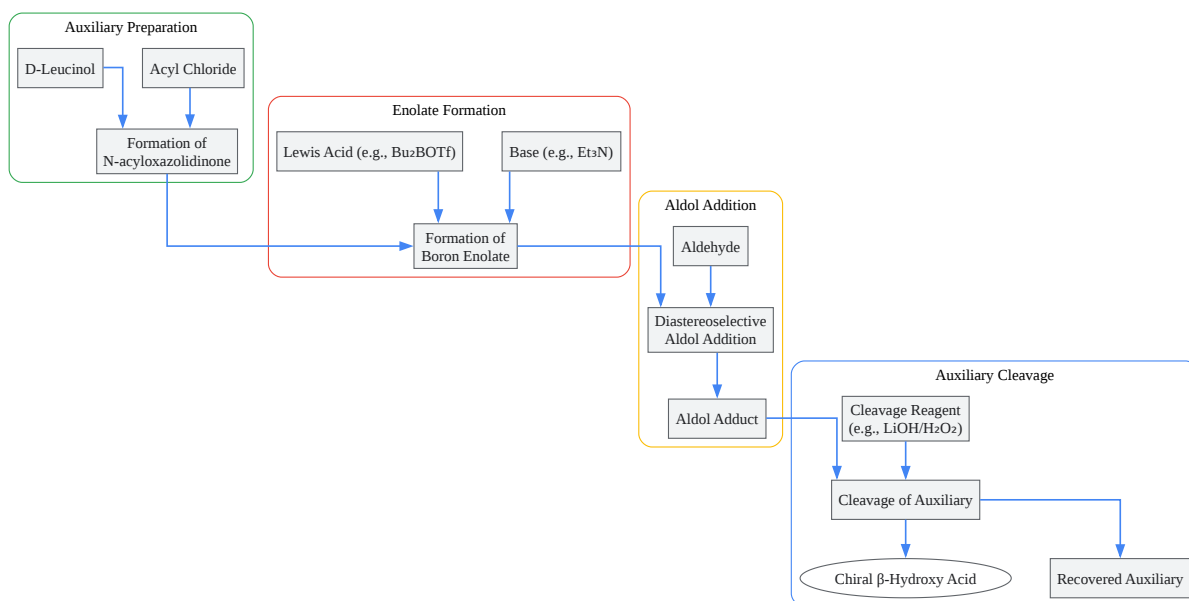
Procedure:

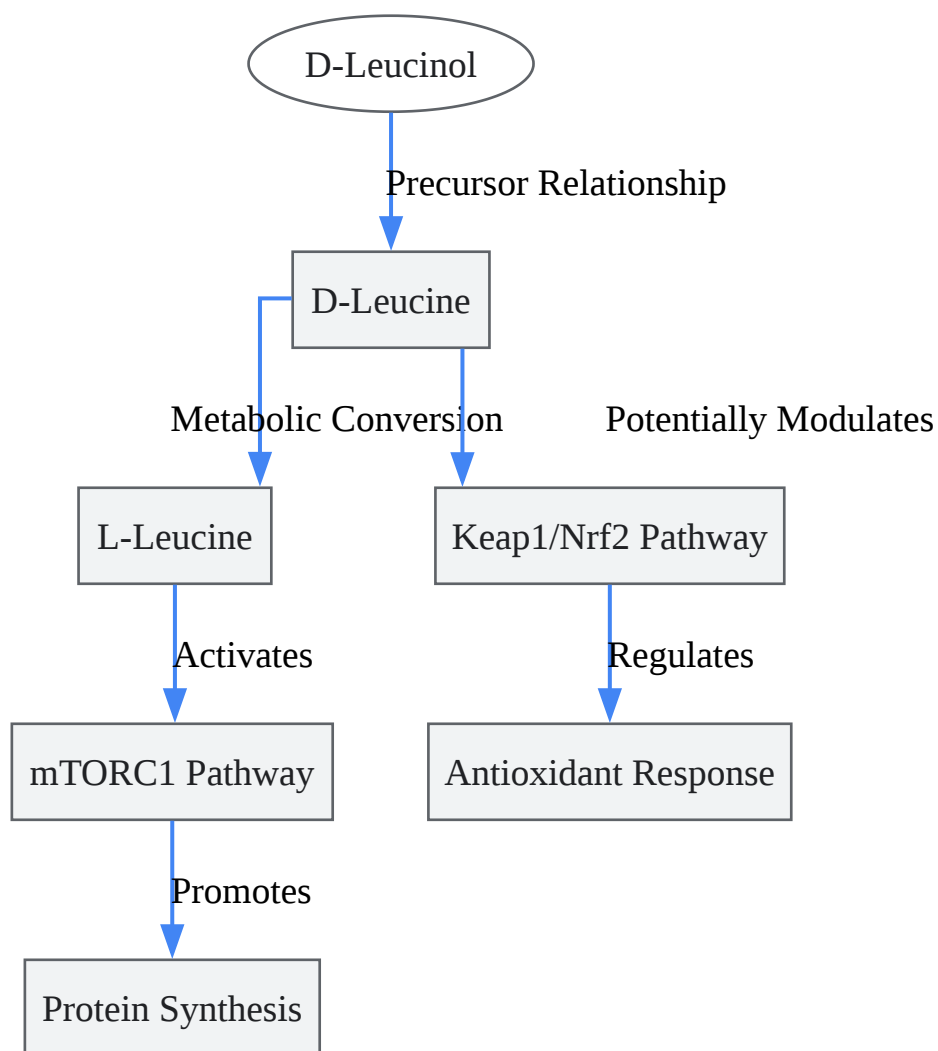
- In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend D-leucine (1 equivalent) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath and slowly add sodium borohydride (2.5 equivalents).
- In a separate flask, dissolve iodine (1.1 equivalents) in anhydrous THF.
- Slowly add the iodine solution to the D-leucine and NaBH_4 suspension at 0 °C. Vigorous hydrogen evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.
- Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until the hydrogen evolution ceases.
- Acidify the mixture to pH 1 with 1M HCl.
- Evaporate the solvent under reduced pressure.
- Basify the residue to pH 12 with 1M NaOH and extract with an organic solvent (3 x volume of aqueous layer).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude **D-Leucinol**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Application in Asymmetric Aldol Reaction

D-Leucinol can be converted into a chiral oxazolidinone auxiliary, which is then used to direct the stereochemical outcome of an aldol reaction.

Workflow for Asymmetric Aldol Reaction using a **D-Leucinol**-derived Auxiliary





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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to D-Leucinol (CAS: 53448-09-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2540389#d-leucinol-cas-number-53448-09-2\]](https://www.benchchem.com/product/b2540389#d-leucinol-cas-number-53448-09-2)

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